molecular formula C13H13N3O2 B13710138 N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide

N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide

Katalognummer: B13710138
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: XBVVPMYSFFTVOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide is a complex organic compound with a unique structure that includes a bipyridine core and functional groups such as hydroxymethyl and acetamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide typically involves the reaction of 4-(hydroxymethyl)-3,4’-bipyridine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.

Wirkmechanismus

The mechanism of action of N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The bipyridine core allows it to chelate metal ions, which can modulate the activity of metalloenzymes. Additionally, the hydroxymethyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(Hydroxymethyl)acetamide: Shares the hydroxymethyl and acetamide groups but lacks the bipyridine core.

Uniqueness

N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide is unique due to its bipyridine core, which imparts distinct chemical and biological properties. This structural feature allows it to participate in coordination chemistry and interact with metal ions, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

N-[4-(hydroxymethyl)-5-pyridin-4-ylpyridin-2-yl]acetamide

InChI

InChI=1S/C13H13N3O2/c1-9(18)16-13-6-11(8-17)12(7-15-13)10-2-4-14-5-3-10/h2-7,17H,8H2,1H3,(H,15,16,18)

InChI-Schlüssel

XBVVPMYSFFTVOO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC=C(C(=C1)CO)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.